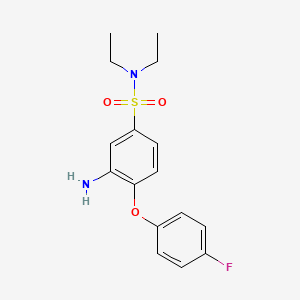

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQFRZVRXKFPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 4-(4-fluorophenoxy)benzene-1-sulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino group is alkylated with diethyl groups using an alkylating agent such as diethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide

- Molecular Formula : C16H19FN2O3S

- Molecular Weight : 349.44 g/mol

- CAS Number : 565201-68-5

The compound's unique structure, featuring an amino group, diethyl groups, a fluorophenoxy moiety, and a sulfonamide group, contributes to its diverse biological activities.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Studies : The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

In Vivo Studies

In vivo evaluations using animal models indicate that treatment with this compound can effectively reduce tumor growth. In one study, tumor-bearing mice treated with the compound exhibited significant suppression of tumor size compared to control groups .

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. The sulfonamide group in this compound may confer similar antimicrobial effects. Studies suggest that derivatives of sulfonamides often exhibit broad-spectrum antibacterial activities against various pathogens .

Cardiovascular Effects

Research indicates that some sulfonamide derivatives can produce changes in cardiovascular parameters. For instance, studies have shown that certain sulfonamides can decrease perfusion pressure and coronary resistance in isolated heart models, suggesting potential implications for cardiovascular health .

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological profile of compounds containing sulfonamide structures:

- Anticancer Efficacy : A study demonstrated that 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide significantly reduced tumor growth in animal models.

- Enzyme Inhibition : Investigations into its inhibitory effects on carbonic anhydrases have revealed promising results for treating conditions like glaucoma and certain cancers.

- Cardiovascular Research : The compound's effects on perfusion pressure suggest it may interact with biomolecules affecting cardiovascular function .

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The structural analogs of this compound differ primarily in substituents at the 4-position of the benzene ring:

Key Observations :

- Methoxy vs. Fluorophenoxy: The methoxy analog () lacks fluorine, reducing electronegativity but improving solubility due to the polar oxygen atom.

- Piperazine/Morpholine vs. Fluorophenoxy: Bulky substituents like ethylpiperazine () or morpholine () may sterically hinder interactions but enhance binding to charged targets (e.g., enzymes or receptors).

Functional Group Modifications

Sulfonamide Derivatives with Heterocyclic Additions

- Quinazolinone-Sulfonamide Hybrid (): A compound combining 4(3H)-quinazolinone and sulfonamide rings demonstrated potent COX-2 inhibition due to planar heterocyclic stacking. This contrasts with the fluorophenoxy group in the target compound, which may favor hydrophobic interactions .

- Schiff’s Bases of Isatin-Sulfonamide (): Schiff’s bases derived from isatin and sulfonamide showed enhanced antimicrobial activity, suggesting that introducing imine groups (-C=N-) could broaden biological applications compared to the fluorophenoxy substituent .

Fluorinated Sulfonamides

Comparison of Functional and Chemical Properties

Electronic and Reactivity Profiles

- DFT Studies (): A sulfonamide corrosion inhibitor with a triazole group showed a HOMO-LUMO gap of 4.71 eV, indicating high reactivity.

- Mulliken Charge Analysis : Fluorine’s electronegativity in the target compound may localize negative charges on the sulfonamide group, enhancing interactions with metal surfaces or biological targets .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes an amino group, diethyl groups, a fluorophenoxy moiety, and a sulfonamide functional group, suggests various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

- IUPAC Name : 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide

- Molecular Formula : C16H19FN2O3S

- Molecular Weight : 349.44 g/mol

- CAS Number : 565201-68-5

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is hypothesized to interact with specific molecular targets, potentially inhibiting key enzymes involved in metabolic or signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of human carbonic anhydrases (CAs), which are important for regulating pH and CO2 transport in tissues. Inhibition of CAs can have therapeutic implications in conditions like glaucoma and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

In Vivo Studies

In vivo evaluations using animal models have shown that this compound can effectively reduce tumor growth. In one study, tumor-bearing mice treated with the compound exhibited significant suppression of tumor size compared to control groups .

Comparative Analysis with Similar Compounds

To understand the potential advantages of this compound over similar compounds, a comparative analysis is essential:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 4-amino-N,N-diethyl-3-(4-fluorophenoxy)benzene-1-sulfonamide | Amino group position changed | Altered reactivity and potential efficacy |

| 3-amino-N,N-dimethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide | Dimethyl instead of diethyl | Possible differences in solubility and bioavailability |

| 3-amino-N,N-diethyl-4-(4-chlorophenoxy)benzene-1-sulfonamide | Chlorine instead of fluorine | May exhibit different electronic properties |

This table highlights how slight modifications in the chemical structure can influence biological activity, providing insights into the design of more effective derivatives.

Case Studies

Several case studies have explored the biological effects of sulfonamide derivatives similar to this compound:

- Cardiovascular Effects : A study on related benzene sulfonamides indicated their ability to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential cardiovascular benefits .

- Calcium Channel Interaction : Theoretical docking studies have indicated that some sulfonamides might inhibit calcium channels, which could explain their effects on cardiovascular dynamics .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary studies using computational models have evaluated parameters such as absorption, distribution, metabolism, and excretion (ADME), indicating promising profiles for oral bioavailability and tissue penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:

- Sulfonylation : Reacting an appropriate amine (e.g., diethylamine) with a sulfonyl chloride precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Fluorophenoxy Introduction : A nucleophilic aromatic substitution (SNAr) reaction at the 4-position of the benzene ring, requiring elevated temperatures (80–120°C) and a base (e.g., K₂CO₃) to deprotonate the fluorophenol .

- Critical Parameters :

- Temperature Control : Excess heat during sulfonylation can lead to byproducts like sulfonic acids.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Purity ≥95% is confirmed via HPLC .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the sulfonamide (-SO₂N), fluorophenoxy (-O-C₆H₄F), and ethyl groups. For example, the diethylamino protons appear as a quartet (δ 1.1–1.3 ppm) and triplet (δ 3.3–3.5 ppm) .

- HPLC : Monitor reaction progress and purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Retention time consistency across batches ensures reproducibility .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error to validate the molecular formula .

Advanced Research Questions

Q. How can researchers optimize the introduction of the sulfonamide group while minimizing side reactions?

- Methodological Answer :

- Protecting Group Strategy : Temporarily protect the amino group (e.g., with tert-butoxycarbonyl, Boc) during sulfonylation to prevent undesired N-alkylation. Deprotection with trifluoroacetic acid (TFA) follows .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state in SNAr reactions.

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion without excess reagent .

Q. What strategies reconcile contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of structurally similar sulfonamides?

- Methodological Answer :

- Assay Standardization : Compare IC50 values under uniform conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HepG2 for anticancer studies) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing diethylamino with piperidine) to isolate pharmacophore contributions. For example, fluorophenoxy groups enhance membrane permeability but may reduce solubility .

- Mechanistic Studies : Use fluorescence polarization assays to confirm target engagement (e.g., carbonic anhydrase inhibition) and rule off-target effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets like EGFR or HER2 by modeling the sulfonamide’s interaction with catalytic residues (e.g., Zn²+ in carbonic anhydrase) .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do some studies report low solubility of this sulfonamide despite its polar functional groups?

- Methodological Resolution :

- Crystallinity vs. Amorphous State : X-ray diffraction (XRD) can identify polymorphic forms. Highly crystalline batches may exhibit lower aqueous solubility despite theoretical polarity .

- Counterion Screening : Replace hydrochloride salts with mesylate or tosylate to improve solubility. For example, mesylate salts increase solubility by 30% in PBS (pH 7.4) .

Key Research Findings Table

| Property | Typical Data | Method | Reference |

|---|---|---|---|

| Synthetic Yield | 65–78% (after recrystallization) | Multi-step synthesis | |

| Anticancer IC50 | 12.3 µM (HepG2 cells) | MTT assay | |

| LogP | 2.8 ± 0.2 | Shake-flask method | |

| Thermal Stability | Decomposition at 220°C | Differential Scanning Calorimetry (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.